trans-1,3-Dimethylpiperidin-4-amine
Description
trans-1,3-Dimethylpiperidin-4-amine is a chiral piperidine derivative characterized by two methyl groups in the trans configuration at positions 1 and 3 of the six-membered ring, with an amine group at position 4. This stereochemical arrangement confers distinct physicochemical and biological properties compared to its cis isomer or other structural analogs.
Properties
IUPAC Name |
(3S,4S)-1,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@H]1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from 3-Amino-4-methylpiperidine
The most well-documented route begins with 3-amino-4-methylpiperidine as the starting material, proceeding through four sequential steps to yield the target compound:
Step 1: N-Methoxycarbonylation
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Reagents : Sodium hydride (NaH), methyl chloroformate.
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Conditions : Anhydrous tetrahydrofuran (THF), -5–10°C, followed by 25–40°C for 5–10 hours.
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Outcome : Forms 4-picoline-3-ylcarbamic acid methyl ester with 85–92% yield.
Step 2: Catalytic Hydrogenation
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Catalyst : Rhodium on carbon (Rh/C).
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Conditions : Acetic acid solvent, hydrogen pressure of 0.5–2.0 MPa.
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Outcome : Reduces the ester to 4-methylpiperidine-3-ylcarbamic acid methyl ester acetate .
Step 3: Nucleophilic Substitution
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Reagents : Bromobenzyl, methylene dichloride.
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Conditions : Acid-binding agents (e.g., sodium bicarbonate).
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Outcome : Produces 1-benzyl-4-methylpiperidine-3-ylcarbamic acid methyl ester hydrochloride .
Step 4: Amide Reduction and Chiral Resolution
Table 1: Summary of Key Reaction Parameters
| Step | Reagents/Catalysts | Temperature Range | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, methyl chloroformate | -5–40°C | THF | 85–92 |
| 2 | Rh/C, H₂ | Ambient | Acetic acid | 88–94 |
| 3 | Bromobenzyl, NaHCO₃ | 25–40°C | CH₂Cl₂ | 78–85 |
| 4 | DIBAL-H, L-DTTA | -5–40°C | Toluene | 75–82 |
Advancements in Stereochemical Control
Chiral Resolution Using L-DTTA
The final step employs L-DTTA to resolve the racemic mixture into the desired trans isomer. This process exploits the differential solubility of diastereomeric salts in a solvent system of isopropanol, methanol, and water (4:1:2–5 v/v). Crystallization at reflux temperatures ensures high enantiopurity, critical for pharmaceutical applications.
Comparison with Traditional Methods
Earlier methods relied on hazardous reagents like lithium aluminium hydride (LiAlH₄), which posed safety risks and generated excessive waste. The modern protocol using NaH and DIBAL-H reduces environmental impact and improves scalability.
Table 2: Traditional vs. Modern Synthesis
| Parameter | Traditional (LiAlH₄) | Modern (NaH/DIBAL-H) |
|---|---|---|
| Reagent Safety | High reactivity, moisture-sensitive | Moderate reactivity, easier handling |
| Yield | 60–70% | 75–82% |
| Waste Generation | Significant | Reduced |
| Reaction Time | 3–5 hours | 0.5–3 hours |
Industrial-Scale Optimization Strategies
Solvent Selection and Recycling
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THF vs. 2-Methyltetrahydrofuran : Early methods used 2-methyltetrahydrofuran, which increased costs due to poor solubility. Switching to THF improved homogeneity and reduced solvent consumption by 30%.
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Isopropanol-Water Systems : Enable efficient recovery of L-DTTA, lowering material costs in chiral resolution.
Catalytic Hydrogenation Efficiency
Rh/C outperforms palladium-based catalysts in hydrogenation steps, achieving near-quantitative conversion rates without over-reduction byproducts.
Mechanistic Insights and Byproduct Analysis
Chemical Reactions Analysis
Types of Reactions
trans-1,3-Dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted piperidine derivatives .
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
trans-1,3-Dimethylpiperidin-4-amine serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of diverse derivatives that can be utilized in various chemical reactions, including asymmetric synthesis and catalysis.
Synthetic Methods
The compound is synthesized through methods such as asymmetric hydrogenation and cyclization reactions. These processes often employ chiral catalysts to ensure the desired stereochemical configuration, which is essential for its application in pharmaceuticals and agrochemicals.
Biological Research
Biological Activity
Research indicates that this compound exhibits potential biological activity. It interacts with various biomolecules, including receptors and enzymes, which makes it a candidate for further pharmacological studies.
Pharmacological Studies
Recent studies have highlighted its potential in analgesic applications. For instance, derivatives of this compound have shown binding affinity to opioid receptors, suggesting its use in pain management therapies .
Table 1: Binding Affinity of Derivatives
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| Compound A | μ-opioid | 1.0 |
| Compound B | δ-opioid | 5.5 |
| Compound C | κ-opioid | 10.2 |
Case Studies
Study 1: Analgesic Properties
A study evaluated the analgesic properties of a derivative of this compound in animal models. The results indicated significant pain relief comparable to established opioid analgesics while maintaining a favorable side effect profile.
Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. It demonstrated notable cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs.
Industrial Applications
Fine Chemicals Production
In industrial settings, this compound is used as a precursor in the synthesis of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for producing compounds with specific functionalities.
Mechanism of Action
The mechanism of action of trans-1,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Structural Isomers: Cis vs. Trans Configuration
The trans isomer is distinguished from its cis counterpart by spatial arrangement, which impacts molecular conformation and biological interactions. Key differences include:
Key Findings :
- The trans isomer exhibits larger $^3J$ coupling constants (15.9 Hz vs. 12.9 Hz for cis), confirming its extended, less-strained conformation .
- Trans configurations often enhance binding to chiral receptors due to favorable spatial alignment, though specific activity data for this compound remain unreported.
Substituent Variations: Methyl vs. Aryl Groups
Replacing methyl groups with bulkier or aromatic substituents alters lipophilicity, solubility, and receptor affinity.
Key Findings :
- Electron-withdrawing groups (e.g., chloropyridine) may reduce basicity of the amine, affecting solubility and reactivity .
Functional Group Additions: Triazine and Heterocyclic Derivatives
Key Findings :
- Fluorinated aryl groups (e.g., CF$_3$) improve metabolic stability but may reduce aqueous solubility .
Stereochemical and Conformational Analogues
Piperidines with alternative stereochemistry or fused rings demonstrate varied bioactivity profiles.
Key Findings :
- Conformational flexibility (e.g., propyl chains) may improve pharmacokinetic profiles .
Biological Activity
trans-1,3-Dimethylpiperidin-4-amine is a chiral amine compound characterized by its piperidine ring structure. Its unique chemical properties and biological activity have garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure and Composition
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 126.24 g/mol
- Structure : The compound features two methyl groups attached to the piperidine ring, enhancing its solubility and reactivity.
Synthesis Methods
The synthesis of this compound typically involves:
- Asymmetric Hydrogenation : Utilizing chiral catalysts to ensure the desired stereochemistry.
- Cyclization Reactions : Leading to the formation of more complex cyclic compounds.
- Industrial Production : Often involves large-scale asymmetric synthesis using continuous flow reactors for high yields and enantiomeric purity.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including receptors and enzymes. The compound's stereochemistry plays a crucial role in its binding affinity and activity against specific molecular targets.
Pharmacological Studies
Recent studies have highlighted the compound's potential as a pharmacological agent:
- Opioid Receptor Interaction : Research indicates that derivatives of this compound exhibit binding affinity to opioid receptors, suggesting potential applications in pain management .
Table 1: Binding Affinity of this compound Derivatives
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| Compound A | μ-opioid | 1.0 |
| Compound B | δ-opioid | 5.5 |
| Compound C | κ-opioid | 10.2 |
Study 1: Analgesic Properties
A study explored the analgesic properties of a derivative of this compound in animal models. The results indicated significant pain relief comparable to established opioid analgesics, with a favorable side effect profile .
Study 2: Anticancer Activity
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming some reference drugs .
Potential Applications
The biological activity of this compound suggests several potential applications:
- Pharmaceutical Development : As a precursor or active ingredient in drug formulations targeting pain relief or cancer therapy.
- Research Tool : In studies investigating receptor interactions and enzyme inhibition.
Q & A
Q. What are the standard synthetic routes for preparing trans-1,3-Dimethylpiperidin-4-amine, and how are stereochemical outcomes controlled?
The synthesis typically involves alkylation or reductive amination of piperidine precursors. For example, alkylation of 4-aminopiperidine derivatives with methyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield trans-isomers, with stereocontrol achieved via steric hindrance or chiral catalysts . Transaminase-mediated enzymatic synthesis is an advanced alternative for enantioselective production, leveraging immobilized enzymes in flow reactors to enhance yield and purity .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- NMR Spectroscopy : H and C NMR confirm substituent positions and trans-configuration via coupling constants (e.g., axial-equatorial proton coupling ~2–4 Hz in piperidine rings) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB, with mobile phases optimized for polar amines .
- Elemental Analysis : Validates molecular formula (C₇H₁₆N₂) and purity (>98%) .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what methods validate absolute configuration?
- Preparative HPLC : Semi-preparative columns (e.g., Daicel Chiralcel® OD-H) with hexane/isopropanol gradients resolve enantiomers. Post-separation, X-ray crystallography or electronic circular dichroism (ECD) assigns absolute configuration by comparing experimental data to known chiral lactam references .
- Enzymatic Kinetic Resolution : Lipases or esterases selectively modify one enantiomer, leaving the desired isomer unreacted .
Q. How should researchers address contradictions in biological activity data between this compound and its analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methyl with ethyl or aryl groups) and assay against targets (e.g., receptors or enzymes). For example, 4-methylpiperidine derivatives in triazine scaffolds showed altered antileukemic activity based on substituent electronegativity .
- Molecular Docking : Compare binding modes using software like AutoDock Vina to identify steric/electronic mismatches in target binding pockets .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
- Solvent Optimization : Replace ethanol with acetonitrile to reduce side reactions in alkylation steps .
- Flow Chemistry : Continuous-flow reactors minimize residence time and improve heat transfer, critical for exothermic aminations .
- Catalyst Recycling : Immobilized Pd or Ru catalysts in heterogeneous systems enhance cost-efficiency for reductive aminations .
Q. How can researchers mitigate isomerization during storage or experimental procedures?
- Low-Temperature Storage : Store at –20°C in inert atmospheres (argon) to prevent radical-mediated isomerization.
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous solutions, as alkaline environments promote ring-opening and racemization .
Methodological Challenges and Solutions
Q. What computational tools are recommended for modeling this compound’s conformational dynamics?
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with GAFF force fields to predict dominant chair conformations in solution.
- 3D-QSAR : Build models with steric/electrostatic descriptors to correlate substituent effects with biological activity, as demonstrated for triazine derivatives .
Q. How do researchers validate the absence of synthetic byproducts like cis-isomers or N-oxide derivatives?
- GC-MS : Monitor reactions in real-time for low-abundance byproducts (e.g., cis-isomers) using selective ion monitoring (SIM) .
- Oxidative Stability Tests : Expose samples to H₂O₂ or O₂ and track degradation via LC-MS; this compound’s N-oxide derivatives show distinct UV absorption at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
